

In Vivo Applications of CD34+ Cells in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CD-349

Cat. No.: B1668756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of CD34+ cells in mouse models, with a focus on humanized mouse generation, and therapeutic applications in myocardial infarction and hindlimb ischemia. Detailed protocols for key experiments are provided to facilitate the practical implementation of these models in research and drug development.

Application 1: Generation of Humanized Mice with Human CD34+ Cells

Humanized mice, created by engrafting human CD34+ hematopoietic stem and progenitor cells (HSPCs) into immunodeficient mice, are invaluable tools for studying the human immune system, hematopoiesis, infectious diseases, and for testing novel therapeutics.[\[1\]](#)[\[2\]](#) The most commonly used immunodeficient mouse strains are the NOD-scid IL2R^γ null (NSG) mice, which lack mature T, B, and NK cells, providing a receptive environment for human cell engraftment.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Human CD34+ cells for engraftment can be sourced from umbilical cord blood (UCB), bone marrow (BM), or mobilized peripheral blood (mPB).[\[3\]](#) UCB-derived CD34+ cells have shown superior engraftment efficiency compared to those from mPB and BM in some models.[\[3\]](#) Following transplantation into irradiated neonatal or adult mice, human CD34+ cells home to the bone marrow, engraft, and differentiate into multiple human hematopoietic lineages,

including T cells, B cells, NK cells, and myeloid cells.[1][2][3] The resulting human immune system in the mouse can be maintained for over a year.[2]

Quantitative Data: Human CD34+ Cell Engraftment in Immunodeficient Mice

Mouse Strain	CD34+ Cell Source	Recipient Age	Irradiation Dose (Gy)	Time Post-Transplant	Engraftment (hCD45 + %) in Peripheral Blood	Engraftment (hCD45 + %) in Bone Marrow	Reference
NSG	Cord Blood	5-6 weeks	1.91	16 weeks	>25%	-	[4]
NSG	Bone Marrow	5-6 weeks	1.91	-	-	Higher than NOD-scid	[3]
NOG	Cord Blood	Newborn	1	8-20 weeks	High	Significantly higher than NOD-scid	[5]
NOG	Cord Blood	8-12 weeks	2.5	8-20 weeks	High	-	[5]
NOD-scid IL2R ^{null}	Cord Blood	1-2 days	1	12-16 weeks	Higher than BALB/c-Rag1 ^{null}	Similar to other strains	[6]
NOD-Rag1 ^{null} IL2r ^{null}	Cord Blood	1-2 days	4	12-16 weeks	Higher than BALB/c-Rag1 ^{null}	Similar to other strains	[6]

BALB/c- Rag1null IL2rynull	Cord Blood	1-2 days	4	12-16 weeks	Lower than NOD strains	Similar to other strains	[6]
----------------------------------	---------------	----------	---	----------------	---------------------------------	--------------------------------	-----

Experimental Protocols

Protocol 1: Isolation of Human CD34+ Cells from Umbilical Cord Blood

This protocol describes the isolation of CD34+ cells from human umbilical cord blood using immunomagnetic selection.

Materials:

- Human umbilical cord blood
- Ficoll-Paque™
- Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) and 2 mM EDTA
- CD34 MicroBead Kit, human (Miltenyi Biotec)
- MACS Columns and Separator (Miltenyi Biotec)
- Flow cytometer
- Anti-human CD34 and CD45 antibodies

Procedure:

- Mononuclear Cell (MNC) Isolation:
 1. Dilute the cord blood 1:2 with PBS.
 2. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
 3. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

4. Carefully collect the "buffy coat" layer containing the MNCs.[\[7\]](#)
5. Wash the MNCs with PBS/BSA/EDTA buffer.

- Magnetic Labeling:
 1. Resuspend the MNCs in buffer at a concentration of 10⁸ cells/300 µL.
 2. Add FcR Blocking Reagent and mix well.
 3. Add CD34 MicroBeads and mix well.
 4. Incubate for 30 minutes at 4°C.[\[7\]](#)
- Magnetic Separation:
 1. Place a MACS column in the magnetic separator.
 2. Prepare the column by rinsing with buffer.
 3. Apply the cell suspension onto the column.
 4. Wash the column with buffer to remove unlabeled cells.
 5. Remove the column from the separator and place it on a collection tube.
 6. Add buffer to the column and firmly push the plunger to elute the magnetically labeled CD34+ cells.[\[7\]](#)
- Purity Assessment:
 1. Stain an aliquot of the isolated cells with fluorescently labeled anti-human CD34 and CD45 antibodies.
 2. Analyze the cells using a flow cytometer to determine the purity of the CD34+ cell population.[\[8\]](#)

Protocol 2: Transplantation of Human CD34+ Cells into NSG Mice

This protocol details the intravenous transplantation of human CD34+ cells into adult immunodeficient mice.

Materials:

- NOD-scid IL2R^γnull (NSG) mice (5-6 weeks old)
- Isolated human CD34+ cells
- Sterile PBS
- X-ray irradiator
- Insulin syringes with 29-30G needles

Procedure:

- Recipient Mouse Preparation:

1. Sublethally irradiate the NSG mice with 1.91 Gy using an orthovoltage X-ray source one day before transplantation.^[3] For newborn pups, a lower dose of 1 Gy is used.^[5]

- Cell Preparation:

1. Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.

2. Slowly add PBS containing 2% fetal bovine serum (FBS) to the cells.^[5]

3. Wash the cells and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ cells in 200 µL).^{[1][3]}

- Intravenous Injection (Tail Vein):

1. Warm the mouse under a heat lamp to dilate the tail veins.

2. Place the mouse in a restrainer.
3. Disinfect the tail with an alcohol wipe.
4. Insert the needle, bevel up, into one of the lateral tail veins.
5. Slowly inject the 200 μ L cell suspension.[1][3]
6. Withdraw the needle and apply gentle pressure to the injection site.

- Post-Transplantation Monitoring:
 1. Monitor the mice regularly for signs of distress or graft-versus-host disease (GvHD).
 2. At desired time points (e.g., 4, 8, 12, 16 weeks), collect peripheral blood to assess human cell engraftment by flow cytometry.[1]

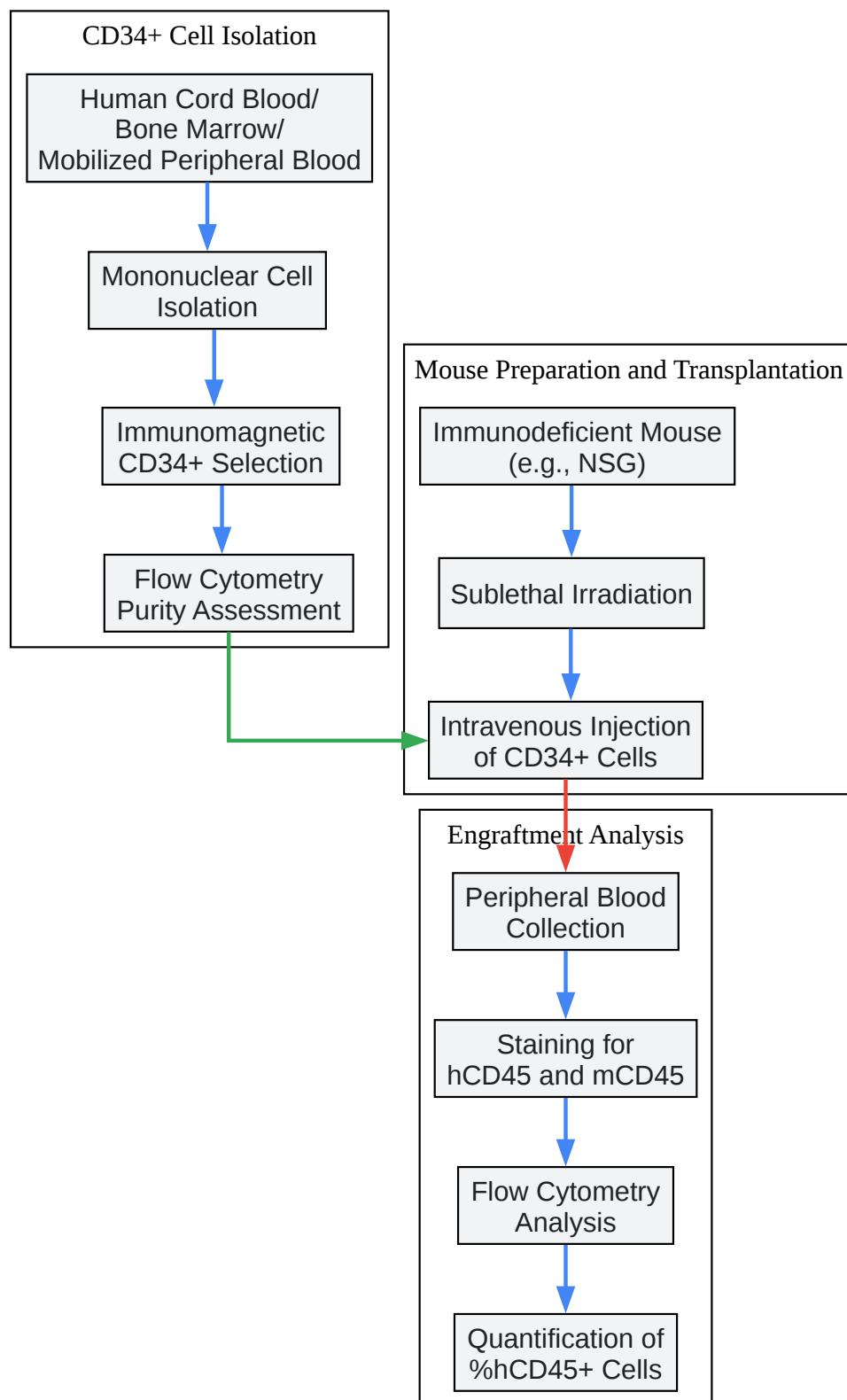
Protocol 3: Analysis of Human Cell Engraftment by Flow Cytometry

This protocol outlines the procedure for analyzing the percentage of human hematopoietic cells (hCD45+) in the peripheral blood of humanized mice.

Materials:

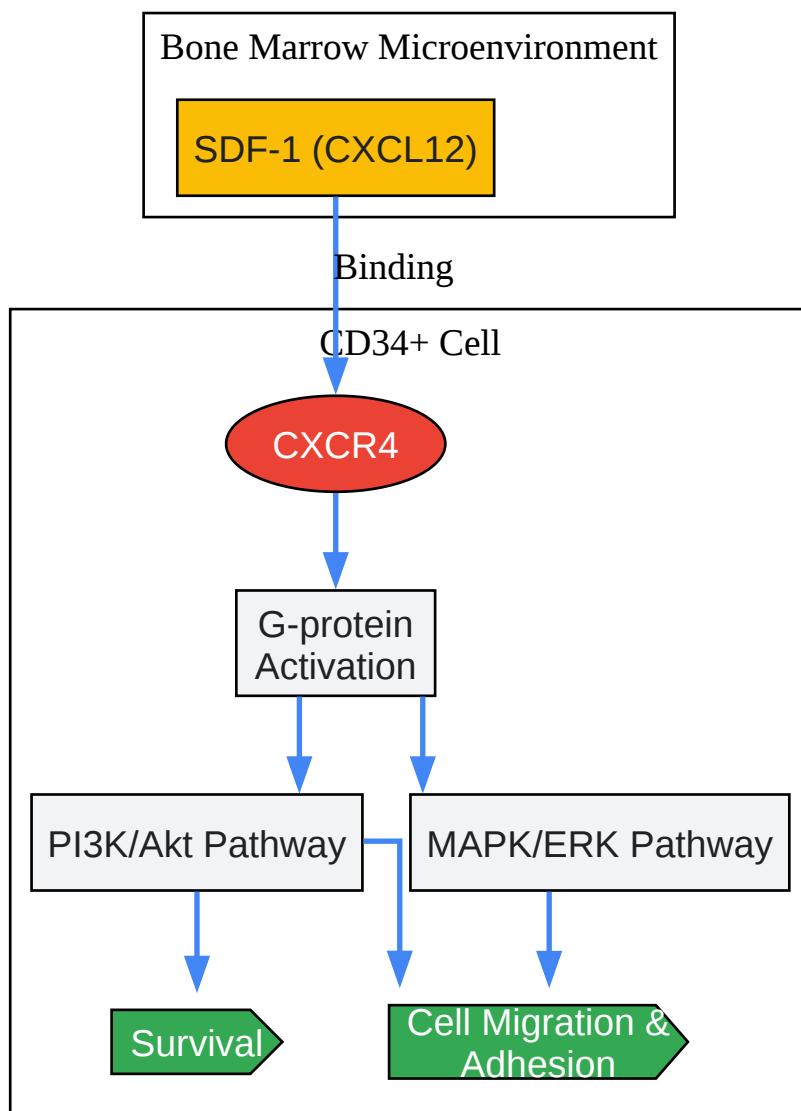
- Peripheral blood from humanized mice
- Red blood cell (RBC) lysis buffer
- Anti-human CD45 (hCD45) antibody (e.g., FITC-conjugated)
- Anti-mouse CD45 (mCD45) antibody (e.g., PE-conjugated)
- Flow cytometer

Procedure:


- Sample Preparation:

1. Collect peripheral blood from the mice via retro-orbital or submandibular bleeding into EDTA-containing tubes.
2. Lyse the red blood cells using RBC lysis buffer according to the manufacturer's instructions.
3. Wash the remaining leukocytes with PBS containing BSA.

- Antibody Staining:
 1. Resuspend the cells in staining buffer.
 2. Add fluorescently labeled anti-hCD45 and anti-mCD45 antibodies.
 3. Incubate for 30 minutes at 4°C in the dark.
 4. Wash the cells to remove unbound antibodies.
 5. Resuspend the cells in buffer for flow cytometric analysis.
- Flow Cytometry Analysis:
 1. Acquire the data on a flow cytometer.
 2. Gate on the leukocyte population based on forward and side scatter properties.
 3. Within the leukocyte gate, distinguish between human CD45+ and mouse CD45+ populations.
 4. Calculate the percentage of human cell engraftment as: % hCD45+ = (Number of hCD45+ events) / (Number of hCD45+ events + Number of mCD45+ events) x 100.[1]


Visualizations

Experimental Workflow for Generating Humanized Mice

[Click to download full resolution via product page](#)

Caption: Workflow for generating and analyzing humanized mice.

SDF-1/CXCR4 Signaling Pathway in CD34+ Cell Homing

[Click to download full resolution via product page](#)

Caption: SDF-1/CXCR4 signaling in CD34+ cell homing.

Application 2: CD34+ Cell Therapy in a Mouse Model of Myocardial Infarction

The therapeutic potential of human CD34+ cells has been investigated in mouse models of myocardial infarction (MI).^[9] In these studies, immunodeficient mice are typically used to prevent rejection of the transplanted human cells. Following experimental MI, intramyocardial

injection of human CD34+ cells has been shown to improve cardiac function.[9] The transplanted cells can survive in the heart for extended periods, up to a year in some cases.[9] The primary mechanism of action appears to be through paracrine effects, including the promotion of angiogenesis (new blood vessel formation), rather than direct differentiation into new cardiomyocytes.[9][10]

Quantitative Data: Functional Improvement after CD34+ Cell Therapy for Myocardial Infarction

Mouse Model	Treatment	Time Post-MI	Left Ventricular Ejection Fraction (LVEF)	Infarct Size Reduction	Reference
SCID Mice	Human CD34+ cells	Up to 52 weeks	Significantly improved vs. control	-	[9]
C57BL/6NCrl Mice	Human CD105+CD34- MSCs	6 weeks	42.5% (vs. control) 36.8% in control)	22.53% (vs. control) 32.84% in control)	[11][12][13]

Experimental Protocols

Protocol 4: Mouse Model of Myocardial Infarction

This protocol describes the creation of a myocardial infarction model in mice by ligation of the left anterior descending (LAD) coronary artery.

Materials:

- Mice (e.g., SCID or C57BL/6)
- Anesthesia (e.g., isoflurane)
- Surgical instruments (forceps, scissors, needle holder)
- 7-0 or 8-0 suture

- Ventilator
- Echocardiography system

Procedure:

- Anesthesia and Ventilation:
 1. Anesthetize the mouse with isoflurane.
 2. Intubate the mouse and connect it to a ventilator.
- Surgical Procedure:
 1. Make a left thoracotomy incision to expose the heart.
 2. Carefully ligate the LAD coronary artery with a 7-0 or 8-0 suture.
 3. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
 4. Close the chest in layers.
- Post-Operative Care:
 1. Administer analgesics as required.
 2. Monitor the mouse for recovery.
- Assessment of Cardiac Function:
 1. Perform echocardiography at baseline and at various time points post-MI to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
[\[14\]](#)

Protocol 5: Intramyocardial Injection of CD34+ Cells

This protocol describes the direct injection of CD34+ cells into the ischemic heart tissue.

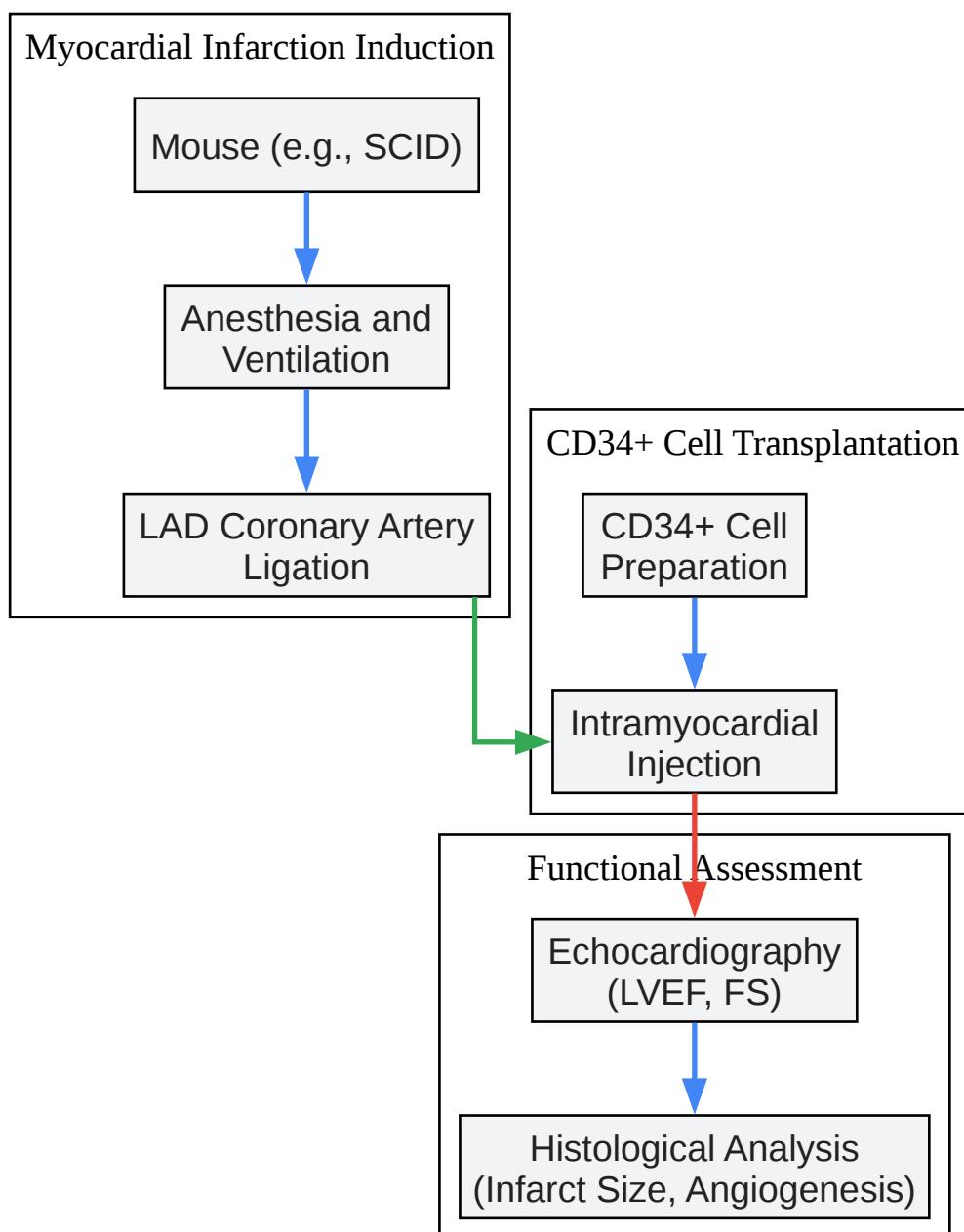
Materials:

- Mouse with induced MI
- Isolated CD34+ cells
- Hamilton syringe with a 30G needle

Procedure:**• Cell Preparation:**

1. Resuspend the desired number of CD34+ cells in a small volume (e.g., 20-30 μ L) of sterile saline or culture medium.

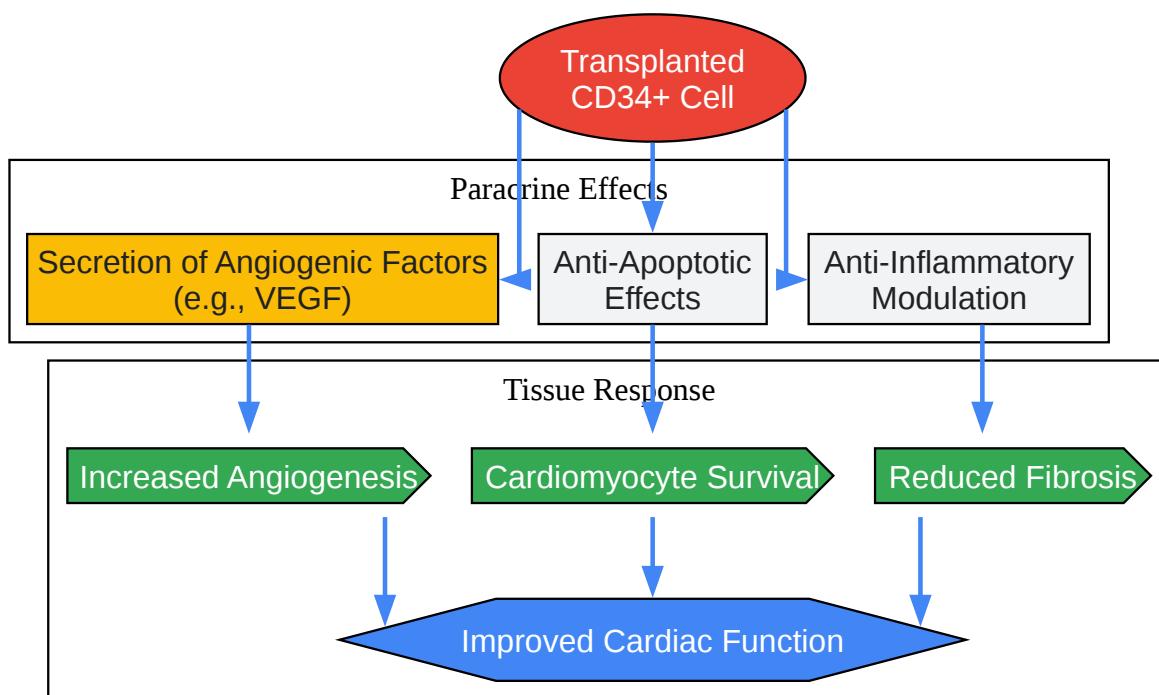
• Injection:


1. Re-anesthetize the mouse and re-open the thoracotomy if performed as a separate procedure, or perform immediately after LAD ligation.
2. Carefully inject the cell suspension into multiple sites in the peri-infarct region of the heart muscle.

• Closure and Recovery:

1. Close the chest cavity and monitor the animal's recovery as described in Protocol 4.

Visualizations


Experimental Workflow for CD34+ Cell Therapy in a Myocardial Infarction Model

[Click to download full resolution via product page](#)

Caption: Workflow for CD34+ cell therapy in a mouse MI model.

Paracrine Mechanisms of CD34+ Cells in Cardiac Repair

[Click to download full resolution via product page](#)

Caption: Paracrine mechanisms of CD34+ cells in the heart.

Application 3: CD34+ Cell Therapy in a Mouse Model of Hindlimb Ischemia

The murine hindlimb ischemia model is a well-established preclinical model for peripheral arterial disease (PAD).^{[15][16]} Ligation of the femoral artery in mice leads to a reproducible reduction in blood flow to the limb.^[17] Intramuscular injection of human CD34+ cells into the ischemic limb has been shown to improve blood flow recovery and reduce tissue necrosis.^{[16][18]} Similar to the MI model, the therapeutic benefits are largely attributed to the paracrine secretion of angiogenic factors by the CD34+ cells, which stimulate the formation of new collateral blood vessels.^{[16][19]}

Quantitative Data: Functional Improvement after CD34+ Cell Therapy for Hindlimb Ischemia

Mouse Model	Treatment	Time Post-Ischemia	Blood Flow Recovery (% of non-ischemic limb)	Capillary Density (capillaries/mm ²)	Reference
ApoE-/- Mice	CD34+/M-cad+ BMCs	7 days	55.44% (vs. 35.38% in CD34+/M-cad- group)	-	[15]
Nude Mice	Cultured UCB CD34+ cells	-	Improved blood flow	-	[16][18]
C57Bl/6NCrl Mice	Human CD105+CD34- MSCs	14 days	-	840 (vs. 687.3 in control)	[12][13]

Experimental Protocols

Protocol 6: Mouse Model of Hindlimb Ischemia

This protocol describes the surgical induction of unilateral hindlimb ischemia in mice.

Materials:

- Mice (e.g., C57BL/6 or nude mice)
- Anesthesia (e.g., isoflurane)
- Surgical microscope or loupes
- Microsurgical instruments
- 6-0 or 7-0 silk suture
- Laser Doppler perfusion imager

Procedure:

- Anesthesia and Surgical Preparation:
 1. Anesthetize the mouse.
 2. Remove the fur from the hindlimb.
 3. Make a small incision in the skin overlying the femoral artery.
- Femoral Artery Ligation:
 1. Carefully dissect the femoral artery from the surrounding tissues, separating it from the femoral vein and nerve.
 2. Ligate the femoral artery at a proximal location (e.g., distal to the inguinal ligament) and a distal location (e.g., proximal to the saphenous artery bifurcation) using silk sutures.
 3. In some models, the segment of the artery between the ligatures is excised.[20]
- Wound Closure and Recovery:
 1. Close the skin incision with sutures or wound clips.
 2. Allow the mouse to recover on a warming pad.
- Assessment of Ischemia:
 1. Use a laser Doppler perfusion imager to measure blood flow in both the ischemic and non-ischemic limbs immediately after surgery and at subsequent time points. The perfusion is typically expressed as a ratio of the ischemic to the non-ischemic limb.[17][20]

Protocol 7: Intramuscular Injection of CD34+ Cells

This protocol details the administration of CD34+ cells into the ischemic hindlimb muscle.

Materials:

- Mouse with induced hindlimb ischemia
- Isolated CD34+ cells

- Insulin syringe with a 30G needle

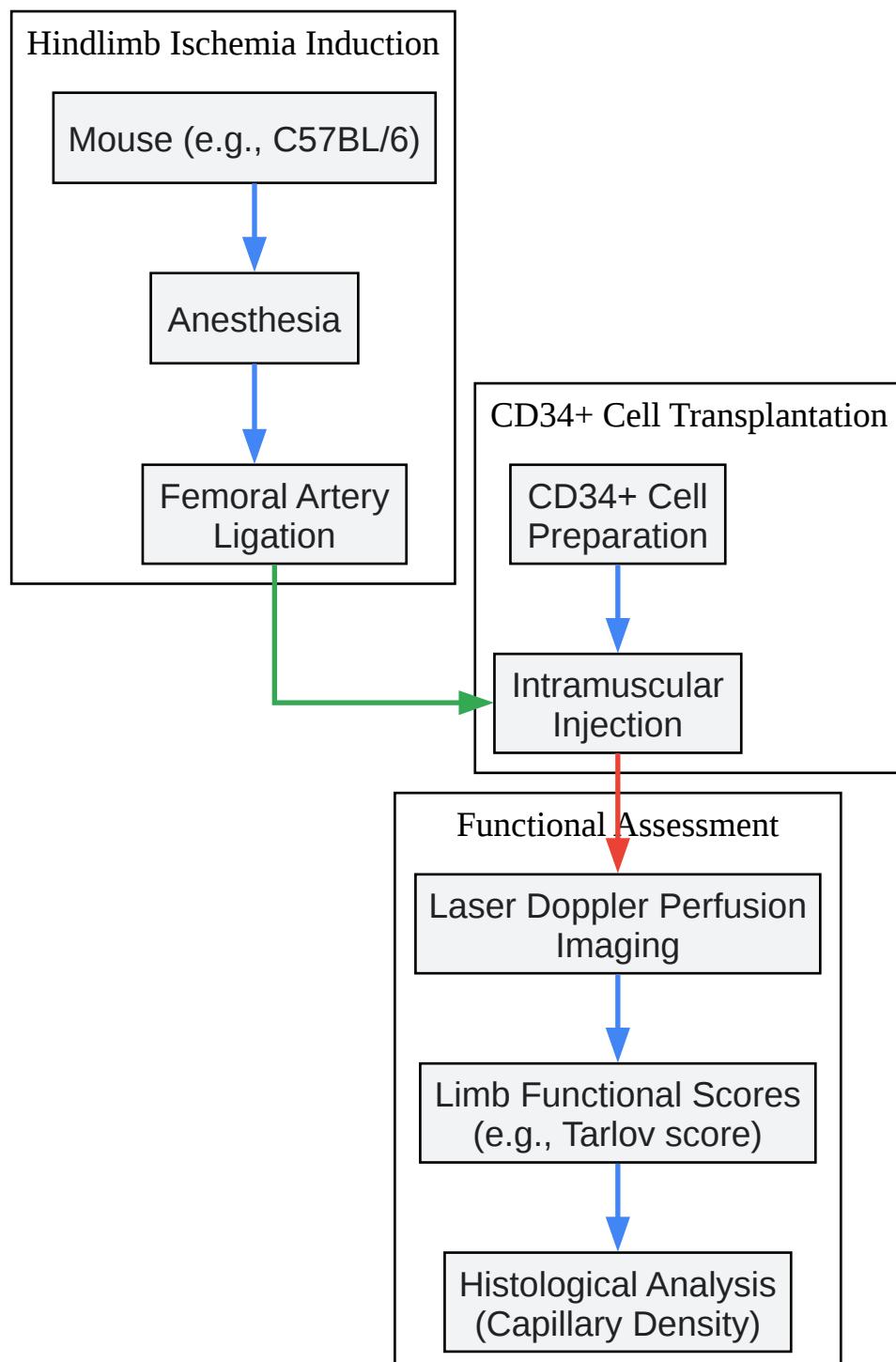
Procedure:

- Cell Preparation:

1. Resuspend the desired number of CD34+ cells in a small volume (e.g., 50 μ L) of sterile saline or medium.

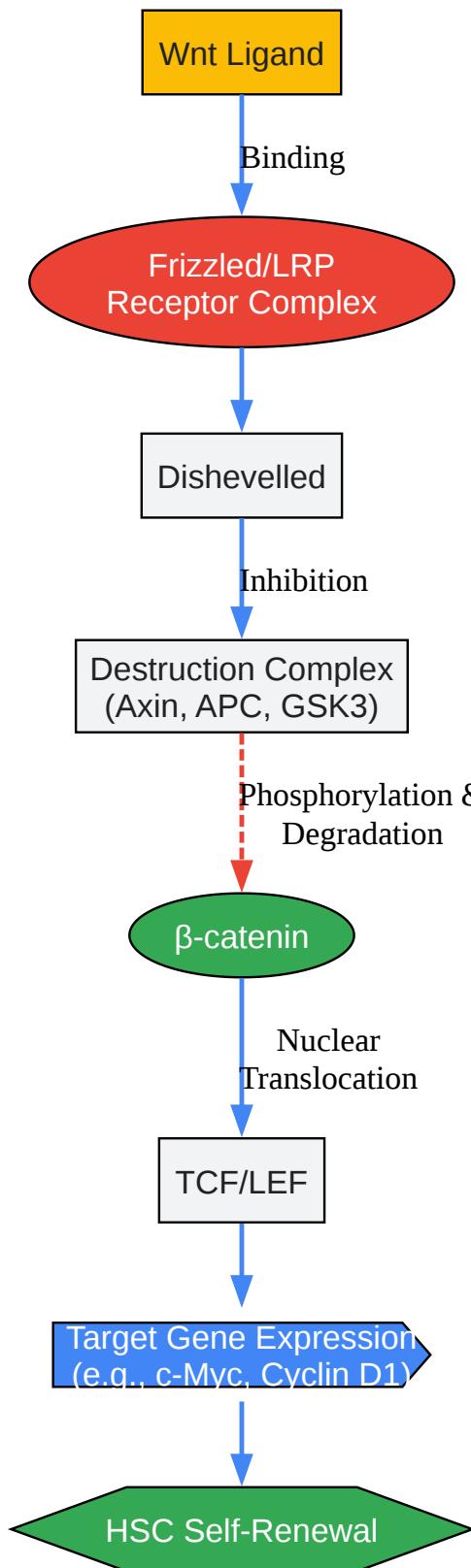
- Intramuscular Injection:

1. Under anesthesia, carefully inject the cell suspension into multiple sites within the ischemic muscles (e.g., gastrocnemius and tibialis anterior muscles).


- Post-Injection Monitoring:

1. Monitor the mouse for any adverse reactions.

2. Assess blood flow recovery and limb function at regular intervals as described in Protocol 6.


Visualizations

Experimental Workflow for CD34+ Cell Therapy in a Hindlimb Ischemia Model

[Click to download full resolution via product page](#)

Caption: Workflow for CD34+ cell therapy in a mouse HLI model.

Wnt Signaling Pathway in Hematopoietic Stem Cell Self-Renewal

[Click to download full resolution via product page](#)

Caption: Canonical Wnt signaling in HSC self-renewal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Noncanonical Wnt Signaling Maintains Hematopoietic Stem Cells in the Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways Implicated in Stem Cell Migration: The SDF-1/CXCR4 Axis | Springer Nature Experiments [experiments.springernature.com]
- 4. Wnt signaling in the niche enforces hematopoietic stem cell quiescence and is necessary to preserve self-renewal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. research.vt.edu [research.vt.edu]
- 7. unmc.edu [unmc.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for distinct intracellular signaling pathways in CD34+ progenitor to dendritic cell differentiation from a human cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of CD34+ Cells from Mononuclear Cells (MNCs) from Human Bone Marrow, Peripheral Blood or Cord Blood | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. A role for Wnt signalling in self-renewal of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]
- 17. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. stemcell.com [stemcell.com]
- 20. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Applications of CD34+ Cells in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668756#in-vivo-applications-of-cd34-cells-in-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com